molecular formula C21H19ClN6O3S B15098190 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15098190
M. Wt: 470.9 g/mol
InChI Key: VYXOSUSRZBQMJA-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and aromatic substituents. Its structure features:

  • A 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety.
  • A 4-(furan-2-ylmethyl) group at the 1-position of the triazole ring.
  • A 5-(pyrazin-2-yl) substituent on the triazole ring.

Such compounds are typically synthesized via alkylation of triazole thiol precursors with chloroacetamides under alkaline conditions, as described in related methodologies . The pyrazine and furan moieties contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding in pharmacological applications .

Properties

Molecular Formula

C21H19ClN6O3S

Molecular Weight

470.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN6O3S/c1-13-8-16(18(30-2)9-15(13)22)25-19(29)12-32-21-27-26-20(17-10-23-5-6-24-17)28(21)11-14-4-3-7-31-14/h3-10H,11-12H2,1-2H3,(H,25,29)

InChI Key

VYXOSUSRZBQMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure combines various functional groups that may contribute to diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H20ClN5O3S
Molecular Weight 469.9 g/mol
IUPAC Name This compound
InChI Key CTTSWFMQTOCPGS-UHFFFAOYSA-N

The compound features a triazole ring, a furan ring, and a pyridine ring, which are known for their biological significance.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole and furan moieties suggests potential enzyme inhibition and receptor binding capabilities. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various pathogens including bacteria and fungi. The triazole ring is particularly noted for its role in inhibiting fungal growth by interfering with ergosterol biosynthesis.

Anticancer Potential

Research into related compounds has demonstrated promising anticancer activities. The unique substitution patterns in the phenyl and triazole rings may enhance the compound's ability to inhibit cancer cell proliferation. For example, studies have reported that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor is significant in drug design. Triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are key targets in cancer therapy. Preliminary studies suggest that this compound may exhibit similar inhibitory effects.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related triazole derivatives, it was found that several compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be as low as 50 µg/mL for some derivatives.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of triazole-containing compounds revealed that specific derivatives induced apoptosis in breast cancer cell lines (MCF7). The IC50 values ranged from 10 to 30 µM, indicating a strong potential for further development as anticancer agents.

Study 3: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that certain triazole derivatives inhibited carbonic anhydrase with IC50 values ranging from 0.5 to 5 µM. This suggests a promising avenue for developing therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Critical Analysis of Substituent Effects

Triazole-4 Substituent :

  • Furan-2-ylmethyl (target compound) vs. 4-chlorophenyl : The furan group enhances metabolic stability due to reduced susceptibility to oxidative degradation compared to chlorophenyl.
  • Ethyl : Increases lipophilicity, improving membrane permeability but reducing aqueous solubility.

Triazole-5 Substituent :

  • Pyrazin-2-yl (target) vs. pyridin-4-yl : Pyrazine’s electron-deficient aromatic system may strengthen π-stacking with target proteins, whereas pyridine offers stronger hydrogen-bonding capacity.

Acetamide Aromatic Group: 4-Chloro-2-methoxy-5-methylphenyl (target) vs.

Research Findings and Pharmacological Relevance

  • Anti-inflammatory Activity: Derivatives with 4-amino-triazole cores (e.g., ) exhibit superior anti-exudative effects, likely due to hydrogen bonding with cyclooxygenase-2 (COX-2) residues.
  • Antimicrobial Activity : Chlorophenyl-substituted analogs show broad-spectrum antifungal activity, with MIC values ≤ 8 µg/mL against Aspergillus fumigatus .
  • Orco Receptor Agonism : Pyridine-containing compounds like VUAA-1 and OLC-12 are pivotal in insect repellent development due to their potency and selectivity .

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